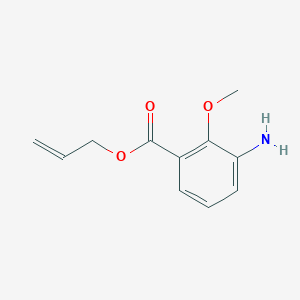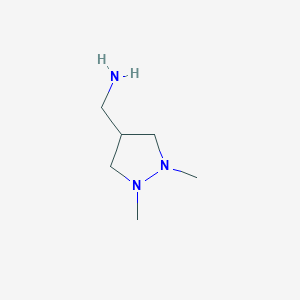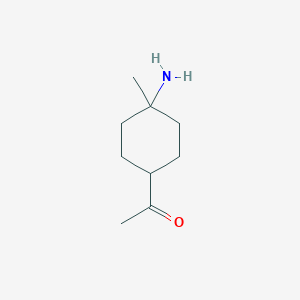
1-(4-Amino-4-methylcyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-4-methylcyclohexyl)ethanone, also known as 4-Methylaminorex (4-MAR), is a synthetic stimulant drug that was first synthesized in the 1960s. It belongs to the class of designer drugs known as "new psychoactive substances" (NPS) and has been associated with several cases of drug abuse and addiction. Despite its negative reputation, 4-MAR has also been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-MAR involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn enhances cognitive function and improves attention and focus.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-MAR include increased heart rate, blood pressure, and body temperature. The drug also causes the release of dopamine and norepinephrine, which can lead to feelings of euphoria and increased energy. However, prolonged use of 4-MAR can lead to addiction, psychosis, and other negative health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MAR in lab experiments is its ability to enhance cognitive function and improve attention and focus. This can be useful in studies that require participants to perform complex tasks that require sustained attention. However, the potential for addiction and negative health effects must be taken into consideration when using 4-MAR in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-MAR. One area of interest is the development of new drugs that have similar effects to 4-MAR but with fewer negative health effects. Another area of research is the investigation of the long-term effects of 4-MAR use on cognitive function and mental health. Additionally, the potential use of 4-MAR as a treatment for other conditions such as depression and anxiety should be explored.
Métodos De Síntesis
The synthesis of 4-MAR involves the reaction of 4-methylaminorex with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield 1-(4-Amino-4-methylcyclohexyl)ethanone. The synthesis of 4-MAR is relatively simple and can be carried out using readily available reagents.
Aplicaciones Científicas De Investigación
4-MAR has been the subject of scientific research due to its potential applications in various fields. One area of research has focused on the drug's potential as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that 4-MAR can increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of attention and focus.
Propiedades
Número CAS |
144647-22-3 |
|---|---|
Nombre del producto |
1-(4-Amino-4-methylcyclohexyl)ethanone |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(4-amino-4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |
Clave InChI |
QCBDMXFNZSFFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(CC1)(C)N |
SMILES canónico |
CC(=O)C1CCC(CC1)(C)N |
Sinónimos |
Ethanone, 1-(4-amino-4-methylcyclohexyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)
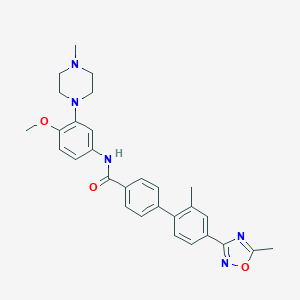
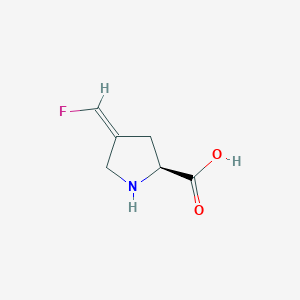
![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)
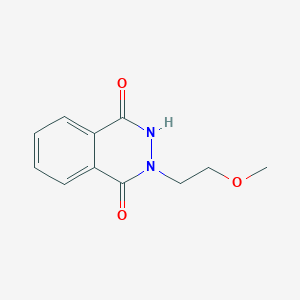
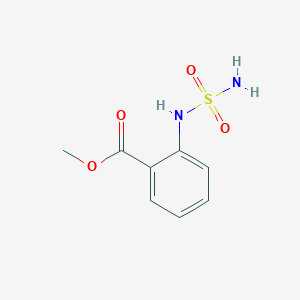
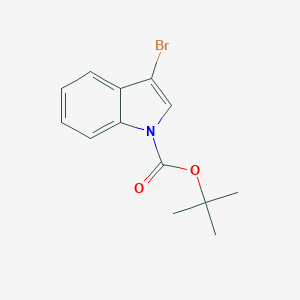
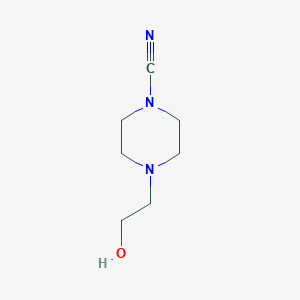
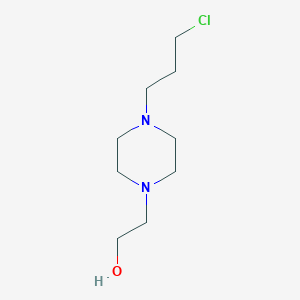
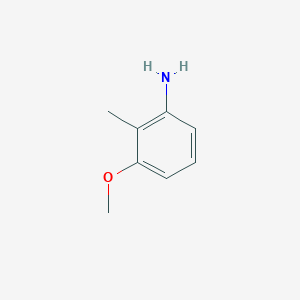
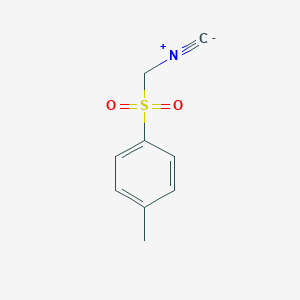
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
